N-ethyl-2-nitropyridin-3-amine

Medicinal Chemistry Heterocyclic Synthesis HIV NNRTI

Medicinal chemists often encounter regioisomer confusion leading to inactive kinase inhibitors. N-ethyl-2-nitropyridin-3-amine (CAS 438554-16-6) is the definitive building block for 3-substituted-3H-imidazo[4,5-b]pyridines. • Delivers the correct connectivity for hinge-binding kinase inhibitor scaffolds. • Microwave-optimizable: analogous isomer achieves 96% yield in 15 min. • Unique ortho-nitro/ethylamino push-pull system ensures regioselective reduction-cyclization. Global supply with batch-to-batch consistency. Request a quote for research or scale-up quantities.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B8721833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-nitropyridin-3-amine
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCCNC1=C(N=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O2/c1-2-8-6-4-3-5-9-7(6)10(11)12/h3-5,8H,2H2,1H3
InChIKeyMUZLHIZJVQDFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-nitropyridin-3-amine Overview


N-Ethyl-2-nitropyridin-3-amine (CAS 438554-16-6) is a specialized, polyfunctional heterocyclic building block with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . As a member of the nitropyridine class, it is characterized by a pyridine ring simultaneously substituted with an electron-withdrawing nitro group at the C-2 position and an electron-donating ethylamino substituent at the C-3 position. This specific 'ortho-nitro/amino' substitution pattern creates a unique push-pull electronic system that distinguishes its reactivity profile from other regioisomers, particularly N-ethyl-3-nitropyridin-2-amine (CAS 26820-65-5), where the substituent positions are swapped . The compound is primarily utilized as a critical intermediate in the synthesis of 3-substituted-3H-imidazo[4,5-b]pyridines, a pharmacologically significant scaffold, and can be further reduced to its corresponding diamine for downstream heterocycle annulation .

N-Ethyl-2-nitropyridin-3-amine Substitution Pitfalls


Procurement specialists and medicinal chemists cannot interchange N-ethyl-2-nitropyridin-3-amine with its more common isomer, N-ethyl-3-nitropyridin-2-amine (CAS 26820-65-5), or other N-substituted-aminonitropyridines without fundamentally altering the outcome of a synthetic sequence. The relative positions of the nitro and ethylamino groups dictate the regiochemistry of subsequent reduction-cyclization reactions, leading to different isomeric fused heterocycles. While catalytic hydrogenation of N-ethyl-3-nitropyridin-2-amine yields intermediates en route to 1-substituted diazepinones relevant to HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) scaffolds, the N-ethyl-2-nitropyridin-3-amine isomer is specifically required to produce 3-substituted-3H-imidazo[4,5-b]pyridine systems [1]. Therefore, selecting the incorrect regioisomer results in a different connectivity within the final bioactive molecule, potentially nullifying target activity.

N-Ethyl-2-nitropyridin-3-amine Differentiation Evidence


Imidazo[4,5-b]pyridine vs. Dipyridodiazepinone Scaffolds

The fundamental differentiation driver is regioisomeric identity. N-Ethyl-2-nitropyridin-3-amine (nitro at C-2, ethylamino at C-3) provides synthetic access to 3-substituted-3H-imidazo[4,5-b]pyridines upon nitro reduction and cyclization. In contrast, its regioisomer, N-ethyl-3-nitropyridin-2-amine (nitro at C-3, ethylamino at C-2), is a documented precursor to 1-substituted dipyridodiazepinones, a core scaffold in anti-HIV NNRTI programs [1]. This divergent chemical fate is an inherent consequence of the nitro group's position, which directs the formation of the new heterocyclic ring during the key annulation step.

Medicinal Chemistry Heterocyclic Synthesis HIV NNRTI

Microwave vs. Conventional Amination Efficiency

For the synthesis of substituted 2-aminonitropyridines, a high-yielding microwave protocol has been established using 2-chloro-3-nitropyridine as a common starting material. A direct comparison of synthetic methods for the closely related N-ethyl-3-nitropyridin-2-amine isomer shows a dramatic improvement in production efficiency. The microwave method delivers a 96% isolated yield in just 15 minutes, versus a 50% yield achieved by conventional heating for 3 hours [1]. While this specific comparison is for the 3-nitro isomer, the principles are class-transferable to the synthesis of N-ethyl-2-nitropyridin-3-amine from an appropriate precursor.

Process Chemistry Nucleophilic Aromatic Substitution Microwave Synthesis

Physicochemical Profile vs. Primary Amine Analog

Compared to the unsubstituted primary amine analog, 2-nitropyridin-3-amine (CAS 13269-19-7), the N-ethyl substitution imparts a significant increase in lipophilicity, a hallmark for improved membrane permeability in drug discovery. While specific experimental LogP data for the N-ethyl compound is not widely reported, the computed LogP for the related N-methyl analog is 1.6 [1], and a vendor reports LogP 1.77 for the N-ethyl-3-nitropyridin-2-amine isomer . This is in contrast to 2-nitropyridin-3-amine, which has significantly lower lipophilicity. Furthermore, the N-ethyl analog offers a lower melting point (83°C for the 3-nitro isomer [1]) compared to the primary amine's 194°C , which indicates altered crystallinity and handling properties.

Drug Design ADME Quality Control

N-Ethyl-2-nitropyridin-3-amine Applications


3-Substituted Imidazo[4,5-b]pyridine Library Synthesis

When a medicinal chemistry program aims to explore 3H-imidazo[4,5-b]pyridine-based kinase inhibitors, N-ethyl-2-nitropyridin-3-amine is the definitive starting material. Reduction of the nitro group to an amine, followed by cyclization with carboxylic acids or aldehydes, directly yields the desired 3-substituted regioisomer. Using the more common 3-nitro regioisomer would generate the 1-substituted scaffold, which is structurally incapable of making the key hinge-binding interactions characteristic of many imidazo[4,5-b]pyridine kinase inhibitors [1].

Scalable Intermediate Process Optimization

For process R&D teams tasked with scaling up the production of a developmental candidate, the microwave-optimized synthetic route for this compound class provides a benchmark for efficiency. The demonstrated ability to achieve a 96% yield in 15 minutes for the analogous isomer using microwave irradiation suggests a clear path to improving cost-efficiency and reducing the Process Mass Intensity (PMI) of the key intermediate step [1].

Chemical Probe Design with N-Ethyl Substitution

In chemical biology projects where an N-ethyl group is specifically required to probe a lipophilic pocket or induce a conformational change in the target protein, N-ethyl-2-nitropyridin-3-amine serves as a direct precursor. Unlike N-methyl analogs, which may lack sufficient steric bulk, or N-propyl analogs that may introduce excessive flexibility, the N-ethyl derivative offers a balanced profile for optimizing target affinity and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-2-nitropyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.